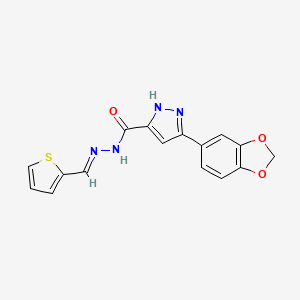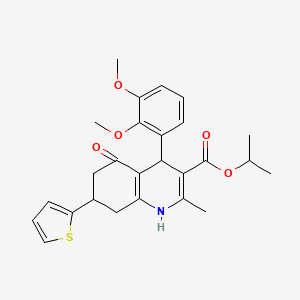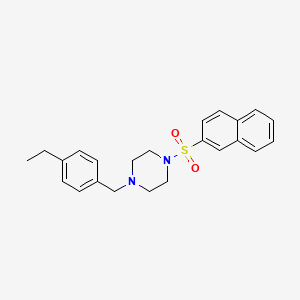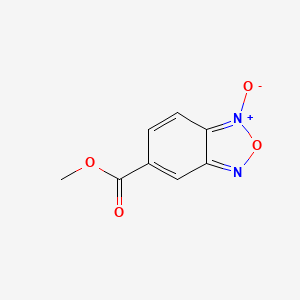
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is a synthetic organic compound with the molecular formula C18H22O3 and a molecular weight of 286.374 g/mol . This compound belongs to the class of benzochromenones, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves several steps. One common method starts with the reaction of 2-bromobenzoic acid and resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form an intermediate . This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate neuroprotective mechanisms by interacting with SIRT-1, a deacetylase that regulates DNA expression, cell apoptosis, and aging . This interaction helps delay neurodegeneration and provides protective effects against oxidative stress and inflammation .
Comparison with Similar Compounds
2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can be compared with other similar compounds, such as:
3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: This compound has a similar structure but with an ethoxy group instead of a propoxy group.
2-Ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: This compound has a hydroxyl group instead of a propoxy group.
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: This compound has a hydroxyl group and lacks the ethyl and propoxy groups.
The uniqueness of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-ethyl-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H22O3/c1-3-9-20-16-11-17-15(10-12(16)4-2)13-7-5-6-8-14(13)18(19)21-17/h10-11H,3-9H2,1-2H3 |
InChI Key |
YNJPHVFXWZCNLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11638057.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638072.png)
![methyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638075.png)
![N-({3-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11638080.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11638081.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11638084.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B11638103.png)
![2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11638116.png)
![1-{4-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11638118.png)
